molecular formula C9H10BrN B2839820 8-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 937640-02-3

8-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No. B2839820
CAS RN: 937640-02-3
M. Wt: 212.09
InChI Key: CGKLHAZLSZWPPY-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 212.09 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, the class of compounds to which 8-Bromo-1,2,3,4-tetrahydroquinoline belongs, has been studied extensively . A common method involves a reduction-Michael addition sequence .


Molecular Structure Analysis

The InChI code for 8-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemistry of tetrahydroquinolines, including 8-Bromo-1,2,3,4-tetrahydroquinoline, is a topic of ongoing research . For example, one study discusses the transition-metal-catalyzed directed carbon–carbon bond forming reactions for the C8–H functionalization of quinolines and tetrahydroquinolines .


Physical And Chemical Properties Analysis

8-Bromo-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 212.09 .

Scientific Research Applications

Biologically Active Molecules and Alkaloids

1,2,3,4-Tetrahydroisoquinoline serves as an essential structural motif in various natural products and therapeutic lead compounds. Researchers have focused on synthesizing its C(1)-substituted derivatives, which act as precursors for alkaloids with multifarious biological activities . These derivatives play a crucial role in drug discovery and development.

Antioxidant and Corrosion Inhibitor

8-Bromo-1,2,3,4-tetrahydroquinoline is employed as an antioxidant and corrosion inhibitor. Its ability to scavenge free radicals and protect against oxidative damage makes it valuable in materials science and industrial applications .

Chiral Scaffolds in Asymmetric Catalysis

THIQ derivatives, especially those with a stereogenic center at position C(1), serve as chiral scaffolds in asymmetric catalysis. Their unique structural features make them useful for designing enantioselective reactions and synthesizing complex molecules .

Analgesic Properties

Certain 1,2,3,4-tetrahydroquinoline derivatives exhibit analgesic activity. For example, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline demonstrates analgesic effects, albeit less potent than morphine. These findings highlight the compound’s potential in pain management .

Antibacterial Activity

Novel derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for antibacterial properties. For instance, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline showed antibacterial activity against various pathogenic bacterial strains .

Dye Components

8-Bromo-1,2,3,4-tetrahydroquinoline is an active component in various dyes. Its presence contributes to the coloration and stability of dye formulations .

Safety and Hazards

The safety data sheet for 8-Bromo-1,2,3,4-tetrahydroquinoline indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Future Directions

Research on 8-Bromo-1,2,3,4-tetrahydroquinoline and related compounds is ongoing. For example, one study discusses the development of novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-kappaB inhibitors . Another study discusses the transition-metal-catalyzed directed carbon–carbon bond forming reactions for the C8–H functionalization of quinolines and tetrahydroquinolines .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLHAZLSZWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,2,3,4-tetrahydroquinoline

Synthesis routes and methods

Procedure details

An example for a compound in accordance with Formula 2 is 4-iso-propylaniline that serves as the starting material for the presently preferred compounds of the invention. The aniline derivative of Formula 2 is reacted with an acryloyl chloride derivative of Formula 2A in a basic solvent, such as pyridine, to provide the phenyl amide derivative of the acryloic acid of Formula 3. An example of the acryloyl chloride derivative of Formula 2A that is used for the synthesis of the presently preferred compounds of the invention is commercially available 3,3-dimethylacryloyl chloride. The acryloic acid amide derivative of Formula 3 is cyclized under Friedel Crafts conditions to provide the 1,2,3,4-tetrahydro-quinolin-2-one derivative of Formula 4. The 1,2,3,4-tetrahydro-quinolin-2-one derivative of Formula 4 is reacted with bromine in acetic acid to provide the 8-bromo-1,2,3,4-tetrahydro-quinoline-2-one derivative of Formula 5. The numbering of the quinoline ring system and of the heptatrienoic acid moiety that is attached to it in the 8 position of the quinoline nucleus in the compounds of the invention, is shown in Formula 1. The endocyclic oxo function of the 8-bromo-1,2,3,4-tetrahydro-quinoline-2-one derivative of Formula 5 is reduced by treatment with borane-methyl sulfide to give the 8-bromo-1,2,3,4-tetrahydro-quinoline derivative of Formula 6. An alkyl group, designated R3, where R3 is defined as in connection with Formula 1, is introduced to the nitrogen of the quinoline nucleus by treatment of the compound of Formula 6 with an alkylating agent, such as R3-I, in the presence of base, to give the 1-alkyl-8-bromo1,2,3,4-tetrahydro-quinoline compound of Formula 7. The 1-alkyl-8-bromo1,2,3,4-tetrahydro-quinoline compound of Formula 7 is reacted with dimethylformamide (DMF) in the presence of strong base, such as n-butyl lithium to give a 1-alkyl-1,2,3,4-tetrahydro-quinoline-8-carbaldehyde of Formula 8. The carbaldehyde of Formula 8 is reacted with a Grignard reagent of the formula R5MgBr, where R5 is defined as in connection with Formula 1, to provide a (1-alkyl-1,2,3,4-tetrahydro-quinoline-8-yl)-alkan-1-ol of Formula 9.
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